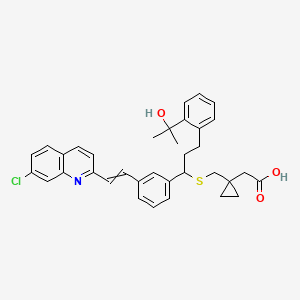

cis-Montelukast

Description

Contextualization of cis-Montelukast as a Geometric Isomer

This compound is a geometric isomer of Montelukast (B128269). Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism. In the case of Montelukast, this isomerism arises from the arrangement of substituents around the double bond in the styryl portion of the molecule. The therapeutic agent, Montelukast, possesses the trans configuration (also referred to as the E-isomer), which is responsible for its pharmacological activity. In contrast, this compound features the cis (or Z-isomer) configuration. This seemingly subtle difference in spatial arrangement leads to a molecule that is considered an inactive impurity.

The chemical structures of Montelukast (trans-isomer) and this compound are distinguished by the orientation of the groups attached to the carbon atoms of the double bond. In the trans-isomer, the quinoline (B57606) and phenyl rings are on opposite sides of the double bond, while in the cis-isomer, they are on the same side.

Significance of Isomeric Purity in Pharmaceutical Development and Analysis

The presence of isomers, such as this compound, in a drug product is a critical quality attribute that is closely monitored and controlled during pharmaceutical development and manufacturing. Isomeric purity is paramount for several reasons:

Pharmacological Activity: As noted, this compound is considered to be pharmacologically inactive. Its presence in the final drug product can reduce the effective dose of the active trans-isomer, potentially impacting the therapeutic efficacy of the medication.

Regulatory Scrutiny: Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), set strict limits for the presence of impurities, including geometric isomers. For instance, the percentage of cis-isomer in Montelukast sodium active pharmaceutical ingredient is controlled to less than 0.15%, and in pharmaceutical dosage forms, it is limited to less than 0.20%.

Process Control: The level of this compound can be an indicator of the control over the manufacturing process and the stability of the drug substance and product. Its formation can be influenced by factors such as exposure to light.

Various analytical techniques are employed to ensure the isomeric purity of Montelukast. High-performance liquid chromatography (HPLC) is a commonly used method for separating and quantifying this compound from the active trans-isomer. Other methods, such as nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, have also been developed for determining enantiomeric purity.

Overview of this compound as a Known Related Substance and Degradant of Montelukast

This compound is recognized as both a process-related impurity and a degradation product of Montelukast.

Process-Related Impurity: During the synthesis of Montelukast, the formation of the cis-isomer can occur. The chemical reactions and purification steps are designed to minimize the level of this isomer in the final API.

Degradation Product: Montelukast is known to be sensitive to light, and exposure can lead to the photo-isomerization of the active trans-isomer into the inactive cis-isomer. This degradation can occur in the drug substance, during the manufacturing of the dosage form, and even in biological samples if not handled properly. Studies have shown that Montelukast in solution is unstable when exposed to light, with cis-isomer being a major photoproduct. The rate of this photodegradation is influenced by the type of light source and the solvent used.

The control of this compound levels is therefore a critical aspect of the entire lifecycle of Montelukast, from synthesis and formulation to storage and handling, to ensure the quality, safety, and efficacy of the final pharmaceutical product.

| Characteristic | Description |

| IUPAC Name | [1-[[[(1R)-1-[3-[(Z)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl) phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid |

| Synonyms | Montelukast EP Impurity G, Montelukast USP Related Compound G, Montelukast cis Isomer |

| CAS Number | 774538-96-4 |

| Molecular Formula | C35H36ClNO3S |

| Molecular Weight | 586.18 g/mol |

| Appearance | Yellow Solid |

| Nature | Geometric isomer and impurity of Montelukast |

| Analytical Method | Purpose | Key Findings |

| HPLC | Separation and quantification of this compound from trans-Montelukast. | A selective HPLC method can differentiate Montelukast from its cis-isomer. |

| LC-MS | Identification of impurities. | While useful for identifying many impurities by molecular weight, it may not differentiate between geometric isomers like cis- and trans-Montelukast on its own. |

| NMR with Chiral Solvating Agents | Determination of enantiomeric purity. | Can detect the unwanted S-enantiomer at low levels. |

| Supercritical Fluid Chromatography (SFC) | Isolation and characterization of isomers. | Has been used to isolate and characterize the S-isomer of Montelukast. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861406 | |

| Record name | (1-{[(1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomerism and Advanced Stereochemical Characterization of Cis Montelukast

Elucidation of Geometric Isomerism in Montelukast (B128269) (E/Z Configuration)

Geometric isomerism in Montelukast arises from the restricted rotation around the carbon-carbon double bond in the ethenyl side chain that links the quinoline (B57606) ring system to the central phenyl ring. This restriction results in two possible spatial arrangements of the substituents attached to the double bond: cis and trans. A more precise and unambiguous method for describing these isomers is the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration, priority is given to the atoms or groups attached to each carbon of the double bond.

Carbon 1 (closer to the quinoline ring): This carbon is bonded to the 7-chloro-2-quinolinyl group and a hydrogen atom. The quinoline group has a higher priority than the hydrogen atom based on atomic number.

Carbon 2 (closer to the central phenyl ring): This carbon is bonded to a substituted phenyl group and a hydrogen atom. The phenyl group has a higher priority than the hydrogen atom.

The configuration is determined by the relative positions of the highest-priority groups on each carbon:

(E)-Configuration (trans): The highest-priority groups (the quinoline and phenyl groups) are on opposite sides of the double bond. This is the configuration of the active pharmaceutical ingredient, Montelukast.

(Z)-Configuration (cis): The highest-priority groups are on the same side (Zusammen) of the double bond. This isomer is known as cis-Montelukast or (Z)-Montelukast.

| Double Bond Carbon | Attached Groups | Priority |

| Carbon 1 | 7-chloro-2-quinolinyl | 1 (High) |

| Hydrogen | 2 (Low) | |

| Carbon 2 | Substituted Phenyl | 1 (High) |

| Hydrogen | 2 (Low) | |

| This interactive table outlines the priority assignments for substituents on the ethenyl double bond of Montelukast based on CIP rules. |

Stereochemical Relationship between trans-Montelukast and this compound

trans-Montelukast and this compound are geometric isomers, which are a class of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. In this case, the difference lies solely in the three-dimensional arrangement of atoms across the double bond. The active drug, Montelukast, has the (R) configuration at its chiral center and the (E) configuration at the double bond, making it (R,E)-Montelukast. Its cis counterpart is therefore (R,Z)-Montelukast.

The formation of this compound is a significant concern in pharmaceutical manufacturing and storage because the trans-isomer is photosensitive. Exposure to light, particularly UV radiation, can provide the energy needed to overcome the rotational barrier of the double bond, leading to photoisomerization from the thermodynamically more stable trans form to the cis form. This conversion is a primary degradation pathway for Montelukast, making the control of light exposure critical during handling and storage. The presence of the cis-isomer is typically limited to less than 0.15% in the active pharmaceutical ingredient.

| Isomer Name | IUPAC Stereochemistry | Common Name | Relationship to (R,E)-Montelukast |

| Montelukast | (R,E) | trans-Montelukast | Identity |

| This compound | (R,Z) | This compound | Geometric Isomer (Diastereomer) |

| Montelukast Enantiomer | (S,E) | (S)-trans-Isomer | Enantiomer |

| This compound Enantiomer | (S,Z) | (S)-cis-Isomer | Diastereomer |

| This interactive table details the four primary stereoisomers of Montelukast arising from one chiral center and one geometric center. |

Theoretical and Experimental Approaches to Stereochemical Assignment of this compound

Distinguishing between cis- and trans-Montelukast requires sophisticated analytical techniques, supported by theoretical models.

Theoretical and Computational Approaches Computational chemistry provides valuable insights into the properties of Montelukast isomers. Molecular dynamics (MD) simulations and molecular docking studies can be used to model the structures and predict their behavior. These simulations can help rationalize the relative stability of the trans and cis isomers by calculating their potential energies. For instance, computational studies on related structures investigate how different conformations influence receptor binding affinity and stability, principles that can be applied to understand the energetic differences between the (E) and (Z) isomers. Such theoretical models are instrumental in rationalizing experimental observations, for example, why the trans isomer is generally more stable than the cis isomer.

Experimental Approaches Several experimental methods are employed to separate, identify, and quantify this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing Montelukast and its impurities. Reversed-phase HPLC methods using a C18 column can effectively separate this compound from the trans-isomer and other related substances, such as the sulfoxide (B87167) degradant. The difference in the spatial structure of the isomers leads to different interactions with the stationary phase, allowing for their separation and quantification, often using UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of geometric isomers. The vinylic protons (the -CH=CH- group) of the cis and trans isomers exhibit distinct chemical shifts and coupling constants (J-values). For trans isomers, the coupling constant between the vinylic protons is typically larger (usually 12-18 Hz) compared to the corresponding cis isomer (usually 6-12 Hz). This difference provides definitive evidence for the geometric configuration around the double bond.

Mass Spectrometry (MS): While MS alone cannot typically distinguish between stereoisomers as they have the same mass, it is used in conjunction with a separation technique like HPLC (LC-MS). It helps confirm the identity of the separated peaks by providing the molecular weight (m/z 586.18 for the protonated molecule) and fragmentation patterns, ensuring that the detected impurity is indeed an isomer of Montelukast.

| Technique | Application in Stereochemical Assignment | Key Findings/Parameters |

| HPLC | Separation and quantification of isomers | Different retention times for cis and trans isomers due to differences in polarity and shape. |

| ¹H NMR | Unambiguous structural confirmation | Different coupling constants (J) for vinylic protons; larger for trans, smaller for cis. |

| LC-MS | Identification of separated isomers | Confirms molecular weight and elemental composition of the isomer peak post-separation. |

| Computational Modeling | Prediction of stability and conformation | Calculation of relative energies and preferred spatial arrangements of the isomers. |

| This interactive table summarizes the primary analytical and theoretical methods used for the characterization of this compound. |

Formation Pathways and Mechanistic Elucidation of Cis Montelukast

Photochemical Isomerization Mechanisms

The most prominent pathway for the formation of cis-Montelukast is through photochemical degradation. Montelukast (B128269) contains a stilbene-like chromophore within its structure, which is susceptible to trans-cis isomerization upon exposure to light, particularly in the UV-A and UV-B regions.

Detailed Investigation of trans-to-cis Photoisomerization Pathways

The photoisomerization of Montelukast from its active trans form to the inactive cis-isomer is a primary degradation route when in solution and exposed to light. This reaction involves the absorption of photons by the molecule's styryl group, which leads to the excitation of the π-electron system. This excitation facilitates rotation around the carbon-carbon double bond. The molecule then relaxes back to the ground state, with a certain probability of forming the thermodynamically less stable cis configuration. Studies have shown that this photoreversible reaction can lead to a near-complete conversion of the trans-isomer to its cis-counterpart at high irradiation wavelengths. The impurity resulting from this photo-instability is chemically identified as (Z)-montelukast.

Influence of Ultraviolet and Visible Light Spectra on this compound Formation

The formation rate of this compound is highly dependent on the wavelength of the incident light. The effective spectral range for this photodegradation is between 250 nm and 360 nm. Research indicates that the quantum yield of the trans-to-cis isomerization (ΦA→B) increases significantly—by as much as 15-fold—as the wavelength increases from 220 nm to 360 nm.

Studies comparing various light sources have demonstrated that the rate of photodegradation in solution increases in the following order: sodium lamp < neon lamp < tungsten lamp < daylight < UV (254 nm). This highlights the significant impact of higher-energy UV light on the isomerization process. In one study, exposure of a methanolic solution of Montelukast to UV radiation at 352 nm resulted in rapid degradation. Another report noted a drastic decrease in the parent drug concentration to 70% after just 15 minutes of UV exposure, with cis-isomer being a substantial degradation product.

| Light Source | Relative Rate of Degradation |

|---|---|

| Sodium Lamp | Lowest |

| Neon Lamp | Low |

| Tungsten Lamp | Moderate |

| Daylight | High |

| UV Light (254 nm) | Highest |

Role of Solvent Polarity and Chemical Environment in Photodegradation Kinetics

The chemical environment, particularly the type of solvent used, plays a crucial role in the kinetics of Montelukast photodegradation. The rate of photoisomerization is influenced by solvent polarity. Studies have shown that Montelukast is most stable in 70% methanol (B129727), suggesting that solvent choice can modulate the degradation process. In solution, this compound is the major photoproduct, indicating that solvents can facilitate photoisomerization over other degradation pathways like photooxidation.

The photodegradation kinetics in a methanolic solution when exposed to artificial daylight have been described as following first-order kinetics. However, another study using a UV fluorescent lamp (352 nm) found the photodegradation in methanol to follow zero-order kinetics. This discrepancy may be due to different experimental conditions, such as the light source and concentration. The pH of the solution also has a profound effect; Montelukast degrades rapidly in acidic solutions but is highly stable in alkaline (NaOH) solutions under thermal stress.

| Light Source | Observed Kinetic Order | Reference |

|---|---|---|

| Artificial Daylight | First-Order | |

| UV Fluorescent Lamp (352 nm) | Zero-Order |

Impact of Physical State (Solution vs. Solid-State) on Isomerization Efficiency

The physical state of Montelukast significantly affects its degradation pathway. In solution, exposure to light predominantly leads to the formation of its cis-isomer. In contrast, in the solid state, the primary degradation product upon exposure to daylight is often Montelukast S-oxide, which results from oxidation.

While solid-state Montelukast is more prone to oxidation, it is not entirely immune to photodegradation. Unpacked chewable tablets exposed to daylight for two weeks showed a potency decrease of about 10%, with Montelukast S-oxide being the major degradation product. However, the pure drug in its solid state showed a more significant potency decrease of over 20% after just one week of daylight exposure. This suggests that while photoisomerization is less efficient in the rigid solid state compared to the solution phase, photodegradation still occurs, primarily through oxidation. The embedding of Montelukast nanocrystals into a hydrogel has been shown to enhance photostability by creating a physical barrier that reduces light transmission.

Synthetic Process-Related Formation

Beyond photodegradation, this compound can also be formed as a process-related impurity during its chemical synthesis. The control of isomeric impurities is a critical aspect of the manufacturing process to ensure the purity and quality of the final active pharmaceutical ingredient.

Identification of Critical Steps in Montelukast Synthesis Contributing to this compound Generation

Various synthetic routes for Montelukast have been published, and different routes can produce different impurity profiles. The cis-isomer is a known by-product that must be removed. While specific proprietary details of commercial synthesis are not fully public, the purification of crude Montelukast is a key step where these isomers are addressed.

One common purification strategy involves the formation of a dicyclohexylamine (B1670486) salt of Montelukast. This acid-base reaction can be specific, preferentially neutralizing and allowing for the crystallization of the desired trans-isomer, thereby purging impurities like the cis-isomer. The final steps of the synthesis, including the conversion of Montelukast free acid to its sodium salt, are critical. Avoiding prolonged exposure to harsh conditions, such as acidic media or aerial exposure, is important to control the formation of not only the cis-isomer but also other impurities like the sulfoxide (B87167). Purification methods often involve adjusting the pH of a solution containing crude Montelukast to separate the desired product in an organic phase from impurities that may remain in an aqueous phase.

Evaluation of Reaction Conditions and Reagents on Isomeric Purity

The isomeric purity of Montelukast is profoundly influenced by the conditions employed during its synthesis and handling. The control of these parameters is crucial to minimize the formation of this compound and other impurities.

Temperature:

The temperature at which reactions are conducted plays a pivotal role. Higher temperatures during certain synthetic steps, such as the mesylation of the diol intermediate, can lead to a decrease in selectivity and the formation of undesired by-products. Conversely, it has been observed that heat exposure to a solution containing a mixture of Montelukast and its (Z)-isomer can promote the conversion of the undesired cis-isomer back to the desired trans-isomer. This suggests that thermal energy can be utilized under controlled conditions to improve the isomeric purity.

Light Exposure:

As previously established, exposure to light is a primary factor leading to the formation of this compound. The rate of this photodegradation is dependent on the light source, with UV light being the most detrimental. Therefore, carrying out the synthesis and purification steps in light-protected environments is a critical measure to maintain the isomeric integrity of Montelukast.

Reagents and Catalysts:

The choice of reagents and catalysts is fundamental in directing the stereochemical outcome of the synthesis. The use of chiral catalysts, for example, is instrumental in achieving high enantioselectivity during the reduction of key ketone intermediates, which in turn leads to the desired stereoisomer of the final product. The selection of the base used in the coupling reactions is also critical, as it can influence the formation of by-products.

The following table summarizes the impact of various conditions and reagents on the formation of this compound:

| Parameter | Effect on this compound Formation | Rationale |

| High Temperature (during synthesis) | Can increase the formation of impurities, potentially including this compound, by reducing reaction selectivity. | Increased thermal energy can overcome the activation barrier for side reactions. |

| Light Exposure (especially UV) | Significantly increases the formation of this compound through photoisomerization. | Absorption of light energy facilitates the rotation around the C=C double bond. |

| Chiral Catalysts | Minimizes the formation of undesired stereoisomers, thereby enhancing the purity of the trans-isomer. | Provides a stereochemically defined environment for the reaction, favoring the formation of one isomer over the other. |

| Choice of Base | Can influence the impurity profile; inappropriate bases may promote side reactions. | The strength and nature of the base can affect the reactivity of intermediates and the course of the reaction. |

Degradation Pathway Interconnections: this compound in Relation to Other Degradants

The degradation of Montelukast is a multifaceted process that can lead to a variety of degradation products, with interconnected formation pathways. Besides this compound, another prominent degradant is Montelukast S-oxide. This sulfoxide is primarily formed through oxidation of the sulfide (B99878) moiety in the Montelukast molecule.

Forced degradation studies under various stress conditions, such as acid and base hydrolysis, oxidation, and thermal stress, have been conducted to understand the stability of Montelukast and identify its degradation products. These studies reveal that Montelukast is susceptible to degradation under acidic and oxidative conditions, leading to the formation of Montelukast S-oxide.

The formation of this compound and Montelukast S-oxide can be interconnected. Research has shown that both isomerization and oxidation can occur, sometimes sequentially. For instance, a substance identified as (Z)-Montelukast sulfoxide has been described as a second-generation degradation product. This suggests a pathway where the initial photodegradation of Montelukast to this compound is followed by the oxidation of the sulfide group to form the cis-sulfoxide derivative.

The following table outlines the key degradation products of Montelukast and the conditions under which they are typically formed:

| Degradation Product | Formation Condition |

| This compound | Exposure to light (photodegradation) |

| Montelukast S-oxide | Oxidation, acid hydrolysis |

| (Z)-Montelukast sulfoxide | Photodegradation followed by oxidation |

| Montelukast methyl styrene | Identified as a process-related impurity |

| Montelukast-one | Identified as a process-related impurity |

The presence and quantity of these impurities are critical quality attributes for Montelukast, and their control is essential to ensure the safety and efficacy of the final drug product.

Advanced Analytical Methodologies for Cis Montelukast Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and its advanced variations, are the cornerstone for the effective separation and analysis of cis-Montelukast from Montelukast (B128269) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomeric Resolution

The development of a successful HPLC method for the resolution of cis- and trans-Montelukast isomers hinges on the careful optimization of chromatographic parameters to achieve adequate selectivity and resolution.

The choice of stationary phase is a critical factor in achieving the separation of geometric isomers like cis- and trans-Montelukast. The most commonly employed stationary phases in reversed-phase HPLC for this purpose are octadecylsilane (B103800) (C18) and phenyl columns.

C18 Columns: These columns, featuring a non-polar C18 alkyl chain, are widely used for the analysis of Montelukast and its impurities. Separation on a C18 stationary phase is primarily driven by hydrophobic interactions. While effective for separating Montelukast from many of its impurities, achieving baseline resolution between the cis and trans isomers can be challenging and often requires careful optimization of the mobile phase. Studies have shown that C18 columns can be used successfully in stability-indicating methods to separate the cis-isomer, which is a major photoproduct of Montelukast. For instance, a Symmetry C18 column has been utilized in a validated HPLC method for this purpose. Another study employed an Atlantis dC18 column to separate Montelukast from a range of its impurities, including the cis-isomer (referred to as Impurity-B).

Phenyl Columns: Phenyl-based stationary phases offer an alternative selectivity to C18 columns due to the presence of phenyl groups. These columns can engage in π-π interactions with the aromatic rings present in the Montelukast molecule, providing a different separation mechanism that can be advantageous for resolving isomers. Research has demonstrated that HPLC-UV methods employing a phenyl column can successfully differentiate Montelukast from its cis-isomer impurity. In some cases, a phenyl column has provided superior separation of this compound compared to a C18 column, where the isomers could not be differentiated. Phenyl columns with different alkyl chain linkers (e.g., propyl, hexyl) can offer varying degrees of hydrophobicity and spatial selectivity, further aiding in the optimization of the separation.

The selection between a C18 and a phenyl column often depends on the specific impurity profile of the sample and the desired resolution. A comparative approach, screening both column types during method development, is often the most effective strategy.

The mobile phase composition, including the organic modifier, aqueous phase pH, and additives, plays a pivotal role in modulating the retention and selectivity of the separation of cis- and trans-Montelukast.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in the mobile phase for the analysis of Montelukast. The choice of organic modifier can significantly impact selectivity. For instance, a mobile phase consisting of acetonitrile and an aqueous buffer is frequently used with C18 columns. The ratio of the organic modifier to the aqueous phase is a key parameter to adjust for optimizing the retention times and resolution of the isomers.

Aqueous Phase and pH: The aqueous component of the mobile phase typically consists of a buffer to control the pH. The pH of the mobile phase is crucial as Montelukast is an acidic compound. An acidic mobile phase, often prepared with additives like orthophosphoric acid or trifluoroacetic acid, is commonly used to ensure the compound is in its non-ionized form, leading to better retention and peak shape in reversed-phase chromatography. For example, a mobile phase of acetonitrile and 0.05% orthophosphoric acid has been used. Another method utilized a mixture of ammonium (B1175870) acetate (B1210297) buffer at pH 3.5 and methanol. The specific pH can influence the ionization state of both the analyte and any residual silanols on the stationary phase, thereby affecting the separation selectivity.

Additives: Small amounts of additives can be incorporated into the mobile phase to improve peak shape and resolution. Trifluoroacetic acid (TFA) is a common additive that acts as an ion-pairing agent and can enhance the separation of closely related compounds. Diethylamine has also been used in normal-phase HPLC for the separation of Montelukast enantiomers, indicating the potential for amine modifiers to influence selectivity in certain chromatographic modes.

The interplay between the stationary phase and the mobile phase composition is complex. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of different mobile phase parameters and their interactions to achieve optimal separation of this compound.

UV-Vis Spectroscopy and Diode Array Detection (DAD): UV-Vis detection is the most common method for the quantification of this compound in HPLC analysis. Montelukast has characteristic UV absorbance maxima that can be exploited for detection. The selection of the detection wavelength is critical for achieving optimal sensitivity and specificity. Wavelengths in the range of 240 nm to 285 nm have been reported for the analysis of Montelukast and its related substances. For example, detection has been carried out at 254 nm and 345 nm.

A Diode Array Detector (DAD) offers significant advantages over a standard fixed-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. This is crucial to ensure that the this compound peak is not co-eluting with other impurities.

Compound Identification: The UV spectrum can serve as a characteristic fingerprint to aid in the identification of known and unknown impurities by comparing them to a spectral library.

Method Development: During method development, DAD can help in selecting the optimal detection wavelength for all components of interest.

The UV spectra of cis- and trans-Montelukast are very similar, making their differentiation based on UV spectra alone difficult. Therefore, chromatographic separation is paramount.

Elucidation of Mobile Phase Composition Effects on Separation Selectivity

Ultra-High Performance Liquid Chromatography (U-HPLC) Applications for Rapid Analysis

Ultra-High Performance Liquid Chromatography (U-HPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster analysis times and improved resolution compared to conventional HPLC. The principles of method development for HPLC are directly applicable to U-HPLC, but the latter offers the advantage of speed without compromising separation efficiency.

U-HPLC methods have been developed for the analysis of Montelukast and its impurities, demonstrating the potential for high-throughput analysis. For instance, a robust U-HPLC method can separate cis/trans isomers with analysis times of less than 1.5 minutes. These rapid methods are particularly beneficial for in-process control and routine quality control testing where a large number of samples need to be analyzed.

The following table summarizes a representative U-HPLC method for the rapid analysis of Montelukast, which is capable of separating the cis-isomer.

| Parameter | Condition |

|---|---|

| Column | Accucore C8 |

| Mobile Phase | Not specified in provided abstract |

| Flow Rate | Not specified in provided abstract |

| Detection | Mass Spectrometry (MS) |

| Analysis Time | < 1.5 minutes |

Preparative Chromatography for Isolation of this compound

Preparative chromatography is employed for the isolation and purification of specific compounds from a mixture. In the context of this compound, preparative HPLC can be used to isolate a sufficient quantity of the isomer for use as a reference standard in analytical methods and for further characterization.

The principles of analytical HPLC are scaled up for preparative applications. This involves using larger columns, higher flow rates, and injecting larger sample volumes. The goal is to maximize throughput while maintaining the necessary resolution to obtain the desired purity of the isolated compound.

While specific preparative methods solely for this compound are not extensively detailed in the provided search results, the isolation of other Montelukast isomers, such as the S-enantiomer, has been described using techniques like Supercritical Fluid Chromatography (SFC) on a preparative scale. For instance, a Chiralpak AS-H column (250 x 30 mm, 5 microns) was used for the preparative isolation of the S-enantiomer.

Furthermore, a patent describes the use of simulated moving bed (SMB) chromatography, a continuous preparative chromatographic technique, for the purification of Montelukast and the separation of its isomers. This process utilized a C18 stationary phase and a methanol-based mobile phase. Such techniques could be adapted for the specific purpose of isolating this compound. The successful isolation of impurities by preparative HPLC has been reported, yielding material for spectral characterization.

The following table outlines typical parameters that would be considered in the development of a preparative HPLC method for the isolation of this compound.

| Parameter | Consideration for Preparative Scale-up |

|---|---|

| Column | Larger internal diameter (e.g., >20 mm) and longer length. Packed with the same stationary phase as the optimized analytical method (e.g., C18 or Phenyl). |

| Mobile Phase | Composition is kept consistent with the analytical method to maintain selectivity. Volatile buffers are preferred to facilitate easy removal from the collected fractions. |

| Flow Rate | Increased proportionally to the column cross-sectional area to maintain linear velocity. |

| Sample Loading | Maximized to increase throughput, with care taken not to overload the column, which would compromise resolution. |

| Detection | UV detection is typically used to monitor the elution profile and trigger fraction collection. |

| Fraction Collection | Automated fraction collectors are used to isolate the peak corresponding to this compound. |

Analytical Method Validation for Robust Quantification

Evaluation of Method Robustness and Transferability

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For methods analyzing this compound, robustness is a critical validation parameter, ensuring consistent performance.

Robustness is typically evaluated by intentionally altering chromatographic conditions and observing the impact on analytical results, such as retention time, peak area, and resolution between this compound and other related substances. Common parameters that are varied include the pH of the mobile phase, its composition (e.g., percentage of organic solvent), column temperature, and flow rate.

In a typical robustness study for a High-Performance Liquid Chromatography (HPLC) method, parameters may be varied within a predefined range. For instance, the flow rate might be adjusted by ±0.05 mL/min to ±0.2 mL/min, and the column temperature might be changed by ±2°C to ±5°C. The percentage of acetonitrile or other organic modifiers in the mobile phase is another frequently tested variable, often altered by ±2% to ±5%. The results of these variations are then statistically analyzed. A method is considered robust if the system suitability parameters, such as tailing factor and plate counts, remain within specified limits and the relative standard deviation (%RSD) of the results is low, typically below 2%.

The principles of Quality by Design (QbD) are increasingly being applied to method development to build in robustness from the start. This systematic approach involves identifying and controlling the factors that could influence the method's performance, leading to a more thorough understanding and a more resilient analytical procedure.

Method transferability refers to the ability of a method to be successfully transferred from one laboratory to another, or from one instrument to another within the same laboratory. It is a crucial step to ensure that the method can be implemented consistently across different settings. While closely related to robustness and often assessed through ruggedness studies (involving different analysts, instruments, and days), true transferability is confirmed by inter-laboratory comparison studies. These studies help to identify any potential issues that may arise when the method is used by different personnel with different equipment and reagents.

| Parameter | Variation | Acceptance Criteria (Example) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | System suitability passes; %RSD < 2.0% |

| Column Temperature | ± 5°C | System suitability passes; %RSD < 2.0% |

| Mobile Phase pH | ± 0.2 units | Resolution > 2.0; Tailing factor < 1.5 |

| Organic Phase Composition | ± 2% | Retention time change < 10% |

| Detection Wavelength | ± 2 nm | Peak purity remains acceptable |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of a SIAM for this compound is essential for assessing the stability of the drug substance and its formulations under various environmental conditions.

The core of developing a SIAM involves subjecting the drug to forced degradation or stress studies. These studies expose the drug to a range of harsh conditions, including acidic, alkaline, and neutral hydrolysis, oxidation, heat (thermal degradation), and light (photolytic degradation), to intentionally generate degradation products. The goal is to ensure that any degradants formed, including the cis-isomer of Montelukast, can be effectively separated from the parent drug peak in the resulting chromatogram.

For Montelukast, stress testing has shown that degradation occurs under various conditions. For example, hydrolysis with sodium hydroxide (B78521) or hydrochloric acid, oxidation with hydrogen peroxide, and exposure to heat can lead to the formation of several degradation products. Notably, the formation of the cis-isomer has been observed under these stress conditions, making its separation a key objective for the analytical method.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for these stability studies. A successful stability-indicating HPLC method must demonstrate adequate resolution between the peak for Montelukast and the peaks of all potential degradation products. Peak purity analysis, often performed using a photodiode array (PDA) or mass spectrometry (MS) detector, is used to confirm that the parent drug peak is spectrally pure and free from any co-eluting degradants. The ability of the method to separate this compound from Montelukast is a critical performance indicator.

| Stress Condition | Typical Reagent/Condition | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Significant degradation observed. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Significant degradation observed. |

| Oxidative Degradation | 3% - 30% H₂O₂ at room temperature | Degradation occurs, formation of multiple products. |

| Thermal Degradation | Dry heat (e.g., 80-105°C) | Degradation observed, extent depends on temperature and duration. |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or visible light | Degradation and formation of photodegradation products. |

| Neutral Hydrolysis | Reflux in water | Less degradation compared to acid/base conditions. |

Impurity Profiling and Control Strategies for Cis Montelukast

Identification and Characterization of cis-Montelukast within Montelukast (B128269) Drug Substance and Products

The identification and characterization of this compound are critical for the quality control of Montelukast drug substance and products. this compound, also known as Montelukast EP Impurity G or Montelukast cis Isomer (USP), is the (Z)-isomer of Montelukast. It forms due to the isomerization of the double bond in the styryl moiety of the Montelukast molecule, primarily induced by exposure to light.

Various analytical techniques are employed for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) is the most common method, utilizing a reversed-phase column (such as C18 or phenyl) and UV detection. The relative retention time of this compound is approximately 0.92 compared to Montelukast. While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying many impurities by providing molecular weight information, it may not be sufficient on its own to differentiate between this compound and Montelukast due to them being isomers. Therefore, an integrated approach using both HPLC-UV and LC-MS is often necessary for comprehensive impurity profiling.

The chemical structure of this compound has been confirmed through various spectroscopic methods after isolation, including ¹H NMR, ¹³C NMR, and mass spectrometry. Its molecular formula is C₃₅H₃₆ClNO₃S, and it has a molecular weight of 586.2 g/mol .

Table 1: Analytical Methods for Identification of this compound

| Analytical Technique | Key Features for this compound Identification | References |

|---|---|---|

| HPLC-UV | Differentiates based on retention time (relative retention time ~0.92). Phenyl and C18 columns are commonly used. | |

| LC-MS | Provides molecular weight information, confirming it as an isomer of Montelukast. | |

| Spectroscopy (NMR, MS) | Used for structural elucidation of the isolated impurity. |

Regulatory Guidelines and Established Acceptance Criteria for this compound Content

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for the content of this compound in Montelukast drug substances and products. These guidelines are crucial for ensuring the quality, safety, and efficacy of the medication.

The USP specifies an acceptance criterion for this compound, which must be limited to not more than 0.1% by weight in the drug substance to meet specifications. For Montelukast Sodium Chewable Tablets, the USP has set a limit for cis-isomer at not more than 0.3%, a revision made to align with FDA-approved specifications. The European Pharmacopoeia also lists this compound as a specified impurity (Impurity G).

These stringent limits underscore the importance of controlling the formation of this impurity throughout the manufacturing process and the shelf-life of the drug product.

Table 2: Regulatory Limits for this compound

| Pharmacopeia/Regulatory Body | Product Type | Acceptance Criteria for this compound | References |

|---|---|---|---|

| USP | Montelukast Sodium Drug Substance | ≤ 0.1% | |

| USP | Montelukast Sodium Chewable Tablets | ≤ 0.3% | |

| EP | Montelukast | Specified Impurity (Impurity G) |

Strategies for Minimizing this compound Formation during Manufacturing and Storage

Given the propensity of Montelukast to convert to its cis-isomer upon light exposure, several strategies are implemented during manufacturing and storage to minimize its formation.

Protecting Montelukast from light is the most critical strategy to prevent the formation of this compound. Studies have shown a significant increase in cis-isomer formation upon exposure to daylight and UV light. For instance, one study reported that in a methanol (B129727) solution exposed to UV light, the concentration of Montelukast decreased to 70% within 15 minutes, with a corresponding 30% formation of the cis-isomer.

To mitigate this, manufacturing processes, including crystallization and drying, are often carried out in enclosed systems that exclude daylight or white light. The use of amber-colored flasks, tubes, and autosampler vials is a common practice during laboratory studies and manufacturing to reduce photodegradation.

For the final drug product, packaging plays a crucial role. Aluminum/aluminum (Al/Al) blister packs are highly effective in protecting tablets from light, keeping the cis-isomer content low (e.g., <0.2%) during stability studies.

The formulation itself can be designed to enhance the photostability of Montelukast. Embedding the drug in a polymer matrix, such as in nanocrystal hydrogels or polymeric nanoparticles, can act as a physical barrier, reducing light transmission and consequently lowering the formation of the cis-isomer. One study demonstrated that a nanocrystal hydrogel formulation significantly improved the photostability of Montelukast, with the cis-isomer content being noticeably lowered to 2.9% after 8 hours of light exposure, compared to 10.5% in a simple drug solution.

Table 3: Impact of Formulation on this compound Formation Under Light Exposure (8 hours)

| Formulation | cis-Isomer Content (%) | Reference |

|---|---|---|

| Drug Solution | 10.5 | |

| Nanocrystal Suspension | 3.9 | |

| Nanocrystal Hydrogel | 2.9 |

Control of this compound begins with the synthesis and purification of the active pharmaceutical ingredient (API). The goal is to produce the desired trans-isomer with high purity and minimize the presence of the cis-isomer from the outset.

An improved and scalable process for Montelukast production has been developed using linear or cyclic polyethers to enhance the selectivity of the key substitution reaction, which helps to minimize the content of impurities.

Purification techniques are also critical. Simulated moving bed (SMB) chromatography has been shown to be an effective continuous process for purifying crude Montelukast sodium. This method is advantageous as it minimizes exposure to light and acidic conditions, thereby reducing the formation of both this compound and other impurities. The entire process is carried out in a closed, continuous manner to limit opportunities for light exposure.

Degradation Kinetics and Mechanistic Studies of Cis Montelukast Formation

Detailed Photodegradation Kinetics

The photodegradation of Montelukast (B128269) to its cis-isomer is a well-documented phenomenon that significantly impacts the drug's stability. This process is primarily driven by exposure to light, particularly UV radiation.

Application of Photoreversible Kinetic Models (e.g., Φ-order kinetics)

The photoisomerization of Montelukast is a reversible reaction, and its kinetics can be effectively described by photoreversible kinetic models. One such model is the Φ-order kinetics, which has been successfully applied to study the photodegradation of Montelukast in ethanol. This model is particularly useful for describing photoreactions where both the reactant (trans-Montelukast) and the product (cis-Montelukast) absorb light at the irradiation wavelength. The Φ-order kinetic models provide a more accurate description of the reaction compared to traditional zero- or first-order models, which were developed for thermal reactions and may lack reliability when applied to photodegradation.

Quantitative Determination of Forward and Reverse Quantum Yields for Isomerization

The application of Φ-order kinetic models allows for the determination of both the forward (trans to cis) and reverse (cis to trans) quantum yields of isomerization. The quantum yield represents the efficiency of a photochemical process. Studies have shown that the forward quantum yield for Montelukast isomerization increases significantly with the wavelength of irradiation, showing a 15-fold increase between 220 nm and 360 nm. The effective range for this photodegradation is between 250 nm and 360 nm.

The reverse quantum yields are generally 12% to 54% lower than the forward quantum yields. This difference indicates that at higher irradiation wavelengths, the trans-isomer almost completely converts to the cis-isomer.

Below is a table summarizing the quantum yields at various irradiation wavelengths for Montelukast in ethanol.

| Irradiation Wavelength (nm) | Forward Quantum Yield (Φtrans→cis) | Reverse Quantum Yield (Φcis→trans) |

| 220 | Data not available | Data not available |

| 258 | Data not available | Data not available |

| 284 | Data not available | Data not available |

| 328 | Data not available | Data not available |

| 345 | Data not available | Data not available |

| 360 | Data not available | Data not available |

| Note: Specific values for quantum yields at each wavelength were not available in the provided search results, but the trend of increasing forward quantum yield with wavelength is established. |

Influence of Environmental Factors on Photodegradation Rate Constants

Several environmental factors influence the rate of this compound formation. The rate of photodegradation is dependent on the light source, with the degradation rate increasing in the order of sodium lamp < neon lamp < tungsten lamp < daylight < UV (254 nm) light. The solvent used also plays a crucial role; for instance, Montelukast is reported to be most stable in a 70% methanol (B129727) solution.

Postulated Mechanisms for this compound Degradation

The formation of this compound is an initial step in a more complex degradation cascade. The cis-isomer itself can undergo further degradation.

Analysis of Secondary Degradation Products from this compound

Following the initial photoisomerization to this compound, further degradation can occur. One identified secondary degradation product is (Z)-Montelukast sulfoxide (B87167). This compound is considered a second-generation degradation product, formed from the oxidation of this compound. The formation of this sulfoxide is a relatively slow transformation compared to the initial isomerization.

Other potential degradation impurities that can arise from Montelukast, and by extension from its cis-isomer, include dehydrated forms of the molecule.

Interplay of Isomerization with Oxidative and Hydrolytic Degradation Pathways

The degradation of Montelukast is not limited to photoisomerization. Oxidative and hydrolytic pathways also contribute to its breakdown, and these pathways can interact with the isomerization process. The primary oxidative degradation product of the parent drug is Montelukast sulfoxide. This oxidation of the sulfide (B99878) moiety is a significant degradation route.

Forced degradation studies have shown that Montelukast is susceptible to degradation under oxidative conditions (e.g., with hydrogen peroxide) and in acidic solutions, while it is relatively stable under basic and thermal stress conditions. In oxidative media, Montelukast sulfoxide is a major degradation product. The presence of light can exacerbate these oxidative processes. For example, under light exposure, both cis-isomer and sulfoxide formation are observed.

The interplay is evident as the initial formation of the cis-isomer under light exposure can be followed by its oxidation to (Z)-Montelukast sulfoxide. This indicates that the degradation of Montelukast is a multifaceted process involving a combination of photoisomerization, oxidation, and to a lesser extent, hydrolysis, leading to a variety of degradation products.

Biological and Preclinical Considerations of Cis Montelukast

Assessment of Biological Inactivity and Functional Inertness

Research and pharmaceutical documentation consistently categorize cis-Montelukast as a pharmacologically inactive impurity. Its structural difference from the active trans-isomer prevents it from effectively binding to the target receptor, rendering it functionally inert in the context of leukotriene pathway modulation.

The mechanism of action for Montelukast (B128269) involves potent and selective antagonism of the CysLT1 receptor. This binding blocks the pro-inflammatory and bronchoconstrictive effects of leukotriene D4 (LTD4). While extensive data confirms the high binding affinity of the trans-isomer (Montelukast), specific quantitative binding studies (e.g., providing IC50 or Ki values) for this compound are not extensively detailed in publicly available literature. However, it is widely accepted and stated in pharmaceutical literature that the cis-isomer is an inactive impurity, which implies a significantly lower or negligible affinity for the CysLT1 receptor. This lack of binding affinity is the primary reason for its pharmacological inertness, as it cannot effectively compete with cysteinyl leukotrienes at the receptor site. The desirable therapeutic activity is exclusive to the trans-form of Montelukast.

The pharmacological effects of Montelukast have been demonstrated in various cellular models, including its ability to reduce eosinophil infiltration and modulate T-lymphocyte activity. In contrast, this compound is considered to be devoid of these pharmacological effects. As an inactive compound, its presence in a drug substance effectively reduces the dose of the active component, but it is not expected to contribute any therapeutic or significant off-target activity of its own at the concentrations typically encountered as an impurity.

Comparative Binding Studies of this compound with Leukotriene Receptors in In Vitro Systems

Metabolic Stability and Transformation of this compound

The metabolism of the active Montelukast isomer is well-documented, involving several key enzymatic pathways. The metabolic fate of the cis-isomer, however, is not as thoroughly characterized, which is typical for an inactive process-related impurity.

In vitro studies using human liver microsomes and recombinant enzymes have extensively characterized the metabolism of trans-Montelukast. This process is primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Cytochrome P450 (CYP) System : The oxidative metabolism of Montelukast involves multiple CYP isozymes. CYP2C8 is the major enzyme responsible for the hydroxylation of Montelukast, with CYP2C9 and CYP3A4 also playing significant roles in its metabolism.

UDP-Glucuronosyltransferase (UGT) System : Direct glucuronidation is another important metabolic pathway for Montelukast. Specifically, UGT1A3 has been identified as the exclusive enzyme responsible for forming Montelukast acyl-glucuronide.

Specific metabolic studies on this compound are scarce. Given its status as an inactive impurity, it is not expected to be a significant substrate for these major drug-metabolizing enzymes in the same manner as the active isomer.

| Enzyme Family | Specific Enzyme | Metabolic Reaction | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP2C8 | Major contributor to hydroxylation | |

| CYP2C9 | Contributes to hydroxylation | ||

| CYP3A4 | Contributes to hydroxylation and sulfoxidation | ||

| UGT | UGT1A3 | Direct glucuronidation (acyl-glucuronide formation) |

Some research suggests that Montelukast may interfere with the glutathione (B108866) (GSH) detoxification system, particularly in the brain. The formation of a Montelukast-GSH conjugate has been proposed as a possible mechanism underlying certain adverse neuropsychiatric events. This pathway involves the conjugation of the molecule with glutathione, a critical process for detoxifying xenobiotics. However, these investigations have focused on the active Montelukast isomer. There is currently no specific evidence to suggest that this compound interacts with or is metabolized via the glutathione conjugation pathway.

In Vitro Enzymatic Metabolism Studies (e.g., Cytochrome P450 and UGT Susceptibility)

Implications of this compound as an Impurity in Preclinical Research Models

The presence of this compound as an impurity carries significant implications for the design and interpretation of preclinical studies. Because it is formed by the photo-isomerization of the active trans-isomer, special handling of research samples is required to prevent its formation.

The primary implications include:

Reduced Effective Dose : The presence of the inactive cis-isomer effectively lowers the concentration of the pharmacologically active trans-isomer being administered. This could lead to an underestimation of the true biological effect at a given dose level.

Confounding Variables : While considered inactive, the presence of any impurity introduces a variable into an experimental system. Although unlikely to have a direct pharmacological effect, its physicochemical properties could potentially influence the formulation's stability or the absorption and distribution of the active compound, though this is speculative.

Impact of Isomeric Contamination on the Interpretation of Parent Drug Studies in Animal Models

The interpretation of preclinical data for a parent drug can be significantly confounded by the presence of isomeric impurities. In the case of Montelukast, the primary isomeric impurity of concern is its geometric isomer, this compound. Montelukast, the therapeutically active form, is the trans-isomer. The ethylene (B1197577) moiety of Montelukast is susceptible to photo-isomerization, readily converting from the trans-form to the cis-form upon exposure to light. This conversion is a critical consideration in the synthesis, storage, and handling of the active pharmaceutical ingredient (API) and its formulations.

The presence of this compound as a contaminant in the material used for animal studies presents a significant challenge to the accurate interpretation of pharmacological, toxicological, and pharmacokinetic findings. Research indicates that the cis-isomer does not possess the same pharmacological activity as the parent drug; it is considered to be an undesired substance without the therapeutic effects of Montelukast. Literature from in-vitro and in-vivo studies has shown that Montelukast is superior to its S-enantiomer, another possible isomer, and the same principle applies to the geometric cis-isomer, which is often controlled to levels below 0.2% in pharmaceutical dosage forms.

Therefore, if the Montelukast used in preclinical animal models is contaminated with this compound, the actual administered dose of the pharmacologically active trans-isomer is lower than the nominal dose. This can lead to an underestimation of the parent drug's potency and efficacy. For instance, if a study aims to determine the effective dose (ED50) of Montelukast, the presence of the inactive cis-isomer would artificially inflate the calculated ED50 value, making the parent drug appear less potent than it actually is. Similarly, in toxicology studies, the presence of the cis-isomer could lead to a misinterpretation of the no-observed-adverse-effect level (NOAEL).

Furthermore, the contamination can complicate the analysis of pharmacokinetic profiles. If the bioanalytical method used does not distinguish between the two isomers, the total measured drug concentration in plasma or tissue will be an overestimation of the active moiety's concentration. This can lead to incorrect calculations of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, thereby skewing the understanding of the drug's true disposition in the animal model.

Bioanalytical Quantification of this compound in Preclinical Biological Matrices

Given the potential for this compound to confound preclinical study results, robust bioanalytical methods capable of separating and independently quantifying Montelukast and its cis-isomer in biological matrices are essential. The development and validation of such methods must account for the inherent photosensitivity of Montelukast, as exposure of samples to light during collection, processing, or analysis can cause the in-vitro conversion to the cis-isomer, leading to inaccurate measurements. To mitigate this, all procedures are often performed under specialized lighting, such as sodium lamps, or in darkness.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for this purpose. The key to a successful assay is the chromatographic separation of the two isomers. This is not always straightforward, as the isomers have the same molecular weight and can exhibit similar physicochemical properties.

Method development often focuses on the selection of an appropriate stationary phase (column) and mobile phase composition. For example, some studies have shown that while a standard C18 column may not be sufficient to resolve the isomers in an LC-MS method, an HPLC-UV method employing a phenyl column can achieve differentiation. Other approaches have utilized chiral chromatography, which is designed to separate stereoisomers and can be effective for geometric isomers as well.

The validation of these bioanalytical methods is performed according to regulatory guidelines to ensure reliability. Key validation parameters include selectivity, linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision.

Below are representative tables summarizing typical parameters for a validated method for the quantification of Montelukast and its cis-isomer in a preclinical biological matrix like rat plasma.

Table 1: Representative HPLC Method Parameters for Isomeric Separation

| Parameter | Details |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Column | Phenyl-based column (e.g., Eclipse XD8 Phenyl) |

| Mobile Phase | Gradient mixture of an aqueous buffer and acetonitrile (B52724) |

| Flow Rate | Typically 0.4 - 1.0 mL/min |

| Detection Wavelength | 254 nm or 284 nm |

| Resolution | The method must demonstrate baseline separation (Resolution > 2) between the Montelukast and this compound peaks |

This table is a composite representation based on published methods.

Data in this table are representative examples derived from similar bioanalytical method validation reports for Montelukast.

By employing these specific and validated bioanalytical methods, researchers can accurately determine the concentration of both the active parent drug and its inactive isomeric impurity in preclinical samples. This ensures that the pharmacokinetic and pharmacodynamic data generated from animal models are reliable and can be interpreted correctly.

Computational Chemistry and Theoretical Investigations of Cis Montelukast

Molecular Modeling of cis-Montelukast Structure and Conformational Dynamics

Molecular modeling of this compound focuses on understanding its three-dimensional structure and how that structure changes over time. The defining feature of the cis-isomer is the (Z)-configuration at the ethenyl (vinyl) double bond, which forces the quinoline (B57606) ring and the phenyl ring into a specific spatial arrangement relative to each other, distinct from the trans-isomer.

The propyl chain connecting the two phenyl rings.

The thioether linkage to the cyclopropane (B1198618) ring.

The cyclopropylacetic acid side chain.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of this compound to determine its energetic and spectroscopic properties. These ab initio or Density Functional Theory (DFT) methods provide a fundamental understanding of the molecule's behavior.

The formation of this compound from the trans-isomer upon exposure to light indicates that the trans-isomer is the thermodynamically more stable form in the electronic ground state. Quantum chemical calculations can precisely quantify this stability difference. By optimizing the geometry of both isomers and calculating their total electronic energies, the relative stability can be determined.

Methods like Density Functional Theory (DFT) are well-suited for this purpose. The calculation would yield the difference in electronic energy (ΔE) and, by including thermal corrections, the difference in Gibbs free energy (ΔG) at a given temperature. While specific published values for this system are scarce, a typical computational output would resemble the following illustrative table.

| Isomer | Method/Basis Set | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Conclusion |

|---|---|---|---|---|

| trans-Montelukast | DFT (e.g., B3LYP/6-31G*) | 0.00 (Reference) | 0.00 (Reference) | The trans isomer is predicted to be the more stable ground-state structure. |

| This compound | +X.X | +Y.Y |

Note: This table is for illustrative purposes to show the type of data generated by computational analysis; specific values (X.X, Y.Y) require a dedicated study.

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental findings or identify unknown compounds.

UV-Vis Absorption: The electronic absorption spectrum is dictated by transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. Experimental data shows that the cis-isomer has a different absorption profile from the trans-isomer. Current time information in Edmonton, CA. A TD-DFT calculation would provide theoretical justification for these differences based on the altered electronic structure of the cis-isomer.

| Isomer | Experimental λ_max (nm) | Illustrative Predicted λ_max (nm) (TD-DFT) | Illustrative Predicted Oscillator Strength (f) | Primary Orbital Transition |

|---|---|---|---|---|

| trans-Montelukast | ~285, 344, 360 Current time information in Edmonton, CA. | (Calculated Value 1) | (Value) | HOMO → LUMO |

| This compound | ~285 Current time information in Edmonton, CA. | (Calculated Value 2) | (Value) | HOMO → LUMO |

Note: The theoretical data in this table is illustrative. The oscillator strength (f) is a measure of the transition probability (intensity).

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei can be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with a DFT functional. These calculations provide a theoretical spectrum that is highly sensitive to the molecule's three-dimensional geometry and electronic environment. Comparing the predicted shifts for the cis-isomer with experimental data would provide unambiguous confirmation of its structure.

| Proton Location | Predicted Shift (ppm) for cis-Isomer | Comments |

|---|---|---|

| Ethenyl Protons (-CH=CH-) | (Calculated Value) | Expected to differ significantly from the trans-isomer due to the change in geometry. |

| Quinoline Protons | (Calculated Value) | Shifts influenced by proximity to the phenyl ring in the cis-conformation. |

| Cyclopropane Protons | (Calculated Value) | Less affected by the isomerization but sensitive to the overall molecular conformation. |

Note: This table contains illustrative data. Predictions are relative to a standard like Tetramethylsilane (TMS).

Determination of Relative Energy and Thermodynamic Stability between cis- and trans-Montelukast

Reaction Mechanism Simulations for Photoisomerization

The conversion of trans-Montelukast to this compound is a photochemical reaction, and its mechanism can be elucidated through advanced computational simulations.

The photoisomerization process begins with the absorption of a photon, promoting the molecule from its ground electronic state (S₀) to an excited state (typically the first singlet state, S₁). The reaction does not proceed on the ground-state potential energy surface (PES).

Computational studies on similar molecules, such as styrylquinolines (a core structural motif in Montelukast), reveal the mechanism on the S₁ surface. After excitation to the Franck-Condon region of the S₁ state, the molecule evolves toward a lower-energy point. The key to isomerization is the rotation around the central C=C double bond. The transition state for this process on the S₁ surface is a "perpendicular" geometry, where the dihedral angle between the quinoline and phenyl substituents is approximately 90°.

From this twisted geometry, the molecule reaches a point known as a conical intersection (CoIn), where the S₁ and S₀ potential energy surfaces touch. This CoIn provides an extremely efficient, non-radiative pathway for the molecule to return to the ground state. Upon reaching the S₀ surface, the molecule can relax into either the more stable trans configuration or the cis configuration, completing the isomerization process.

While mapping the static potential energy surface identifies the key pathways and transition states, understanding the real-time evolution of the photoisomerization requires dynamics simulations. Non-adiabatic molecular dynamics (NAMD) methods, such as trajectory surface hopping, are employed for this purpose.

In a NAMD simulation, a swarm of trajectories is initiated on the excited-state (S₁) surface. Each trajectory represents a possible path the molecule can take. The simulation tracks the position and momentum of all atoms over time, typically on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. When a trajectory approaches a conical intersection, there is a probability that it will "hop" from the S₁ surface to the S₀ surface.

These simulations can provide critical information about the isomerization dynamics, including:

Excited-State Lifetime: The average time the molecule spends in the S₁ state before returning to the ground state.

Quantum Yield: The ratio of trajectories that end in the cis-product versus those that return to the trans-reactant, providing a theoretical estimate of the reaction's efficiency.

Mechanism Dynamics: Visualization of the atomic motions during the isomerization, confirming whether the pathway is dominated by rotation around the C=C bond or other competing motions.

Elucidation of Excited-State Pathways and Transition States

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations allow for the examination of the conformational landscape of a molecule and its interactions with its environment over time. For a molecule like this compound, this provides a window into its structural flexibility and how it differs from its therapeutically active trans-isomer.

While specific molecular dynamics simulation studies focusing exclusively on the conformational analysis of this compound in various environments (e.g., aqueous solution, lipid bilayers) are not extensively found in publicly available literature, general principles of conformational analysis suggest significant differences compared to the trans-isomer. The cis configuration introduces steric hindrance that restricts the rotation around adjacent single bonds, leading to a more constrained set of accessible conformations. This altered conformational space would fundamentally change the molecule's shape and its ability to adopt the specific three-dimensional arrangement required for optimal interaction with its biological target.

In a polar solvent like water, the hydrophobic regions of this compound would likely fold to minimize exposure to the aqueous environment, a behavior common to many drug molecules. However, the specific folded conformations would differ from those of the trans-isomer due to the geometric constraint of the cis double bond. Similarly, when interacting with a non-polar environment, such as the interior of a cell membrane, the conformational preferences would again be dictated by this pivotal structural feature.

The biological activity of montelukast is derived from its high-affinity and selective binding to the cysteinyl leukotriene receptor 1 (CysLT1). This interaction is highly dependent on the precise three-dimensional fit between the drug molecule and the receptor's binding pocket.

Beyond the target receptor, montelukast interacts with other macromolecules, such as metabolic enzymes like cytochrome P450 (CYP) isoenzymes (e.g., CYP2C8, CYP3A4, and CYP2C9) and plasma proteins. The geometric differences in this compound would also influence these interactions. The binding affinity to plasma proteins could be altered, potentially affecting its distribution. Similarly, the efficiency of its metabolism by CYP enzymes could be different, as the presentation of the molecule to the enzyme's active site would be modified.

Conformational Analysis of this compound in Different Environments

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for this compound (as an Impurity/Degradant)

When this compound is present as an impurity in a pharmaceutical formulation, understanding its ADMET profile is crucial for assessing any potential impact on safety and efficacy. In silico models provide a rapid, cost-effective means of predicting these properties.

A key study by Tiwari et al. (2018) performed a comprehensive analysis of montelukast and its degradation products, including the cis-isomer (referred to as MTK 3 in the study), using ADMET Predictor™ software. This work provides valuable predicted data on the physicochemical and ADMET properties of this compound.

The predicted properties suggest that while this compound shares the same molecular formula and weight as the active isomer, its different three-dimensional structure can influence its behavior. For instance, predictions of toxicity are of particular importance for any impurity. The study by Tiwari et al. found that the degradation products of montelukast, including the cis-isomer, were predicted to be non-mutagenic. However, they were predicted to share the cardiac and reproductive toxicity risks of the parent drug.

Below are interactive tables summarizing the predicted physicochemical and ADMET properties for this compound, based on data from the aforementioned study and general knowledge of the compound.

| Property | Predicted Value | Comment |

|---|---|---|

| Molecular Weight | 586.18 g/mol | Identical to the active (trans) isomer. |

| LogP | ~8.8 | Highly lipophilic, similar to the active isomer. |

| Aqueous Solubility | Very Low | Predicted to be poorly soluble in water, similar to the active isomer. |

| pKa | ~2.7, 5.8 | Contains an acidic carboxylic acid group, similar to the active isomer. |

| ADMET Parameter | Prediction | Notes |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Plasma Protein Binding | High (>99%) | Expected to be extensively bound to plasma proteins, similar to the active isomer. |

| Blood-Brain Barrier Penetration | Low | Generally predicted not to cross the blood-brain barrier to a significant extent. |

| Metabolism | ||

| CYP450 Substrate | Yes (e.g., 2C8, 3A4, 2C9) | Predicted to be a substrate for the same enzymes as the active isomer, though rates may differ. |

| CYP450 Inhibitor | Yes | Predicted to be an inhibitor of certain CYP isoforms, similar to the active isomer. |